BenchChemオンラインストアへようこそ!

3,N4-Ethano-2'-deoxycytidine

DNA adduct mutagenesis polymerase bypass fidelity exocyclic lesion miscoding

3,N4-Ethano-2'-deoxycytidine (ethano-dC) is a saturated exocyclic DNA adduct formed by N-3 alkylation of 2'-deoxycytidine followed by cyclization, primarily arising from cellular exposure to the antitumor chloroethylnitrosourea 1,3-bis(2-chloroethyl)-nitrosourea (BCNU). As a chemically defined lesion standard, this modified nucleoside is employed to dissect the mechanisms of DNA damage, translesion synthesis, and base excision repair associated with nitrosourea chemotherapy.

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
CAS No. 76495-80-2
Cat. No. B12927047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,N4-Ethano-2'-deoxycytidine
CAS76495-80-2
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C=CN(C2=O)C3CC(C(O3)CO)O
InChIInChI=1S/C11H15N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1,3,7-8,10,15-16H,2,4-6H2/t7-,8+,10+/m0/s1
InChIKeyKWPGIQIGXCZEFG-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,N4-Ethano-2'-deoxycytidine (CAS 76495-80-2): A BCNU-Derived Exocyclic DNA Adduct Standard for Lesion-Specific Mutagenesis and Repair Research


3,N4-Ethano-2'-deoxycytidine (ethano-dC) is a saturated exocyclic DNA adduct formed by N-3 alkylation of 2'-deoxycytidine followed by cyclization, primarily arising from cellular exposure to the antitumor chloroethylnitrosourea 1,3-bis(2-chloroethyl)-nitrosourea (BCNU) . As a chemically defined lesion standard, this modified nucleoside is employed to dissect the mechanisms of DNA damage, translesion synthesis, and base excision repair associated with nitrosourea chemotherapy.

Why 3,N4-Ethano-2'-deoxycytidine Cannot Be Replaced by 3,N4-Etheno-2'-deoxycytidine in Mechanistic DNA Damage Studies


Although 3,N4-etheno-2'-deoxycytidine (etheno-dC) and ethano-dC share an exocyclic ring fused to the cytosine base and are both induced by overlapping chemical exposures, critical quantitative divergences in their miscoding profiles, translesion synthesis efficiency, and DNA repair enzyme recognition mean that experimental and procurement decisions cannot rely on structural analogy. The saturated ethano bridge imposes distinct conformational and electronic properties that alter polymerase bypass fidelity and glycosylase excision kinetics relative to the unsaturated etheno analog, as demonstrated by direct comparative studies . Consequently, investigators studying BCNU-specific genotoxicity, replication stress, or repair must use the authentic ethano-dC compound.

Quantitative Differentiation Evidence for 3,N4-Ethano-2'-deoxycytidine vs. Structural Analogs


Nucleotide Insertion Frequencies Opposite Ethano-dC vs Etheno-dC Reveal Distinct Mutagenic Signatures

In a direct head-to-head primer extension assay using the exo– Klenow fragment of E. coli DNA polymerase I, ethano-dC templated insertion of dAMP (22%), TMP (16%), dGMP (5.3%), dCMP (1.2%), and a one-base deletion (0.6%). In contrast, etheno-dC directed incorporation of dAMP (65%), TMP (11%), and dCMP (1.3%), with no detectable dGMP insertion and no deletions . The dAMP:TMP incorporation ratio was ~1.4:1 for ethano-dC versus ~5.9:1 for etheno-dC, and dGMP incorporation (5.3%) was unique to ethano-dC.

DNA adduct mutagenesis polymerase bypass fidelity exocyclic lesion miscoding

Translesion Synthesis Efficiency: Ethano-dC Acts as a Stronger Replication Fork Barrier Than Etheno-dC

Under identical primer extension conditions with the exo– Klenow fragment, only 45% of primer was fully extended past ethano-dC after 60 minutes, compared to 76% for etheno-dC. With the exo+ Klenow fragment, fully extended product dropped to 6% for ethano-dC versus 8.5% for etheno-dC . Thus, ethano-dC presents a 1.69-fold (exo–) to 1.42-fold (exo+) greater block to replication than etheno-dC.

translesion DNA synthesis replication blockage DNA polymerase processivity

Base Excision Repair Recognition: Mug Glycosylase Excises Ethano-dC ~20-Fold Less Efficiently Than Etheno-dC

Using synthetic oligonucleotides containing a single ethano or etheno adduct, Guliaev et al. demonstrated that E. coli mismatch-specific uracil-DNA glycosylase (Mug) exhibited approximately 20-fold lower excision activity toward 3,N4-ethanocytosine (EC) compared to 3,N4-ethenocytosine (εC) . Molecular dynamics simulations attributed this reduced activity to diminished aromatic stacking between the ethano base and Phe30 in the Mug active site, relative to the etheno base.

DNA glycosylase base excision repair lesion recognition kinetics

Automated DNA Synthesis Protocol: Ethano-dC Requires Capping-Step Omission to Prevent Acetylation-Driven Degradation

Standard automated DNA synthesis using acetic anhydride (Ac2O) in the capping step causes acetylation and ring-opening of the ethano-dC nucleobase, generating multiple acetylated byproducts and dramatically reducing oligomer yield and purity . Quantitative evaluation showed that even low Ac2O:AcOH ratios yielded unacceptable oligomer quality. The validated protocol omits the capping step entirely after ethano-dC insertion and for all subsequent cycles, yielding DNA of excellent quality with no truncated products detectable by gel electrophoresis or electrospray mass spectrometry. In contrast, etheno-dC is fully compatible with standard capping conditions .

phosphoramidite synthesis modified oligonucleotide production capping reagent sensitivity

Aqueous Stability Advantage: Ethano-dC Remains Intact Whereas 3-(2-Hydroxyethyl)-2'-deoxycytidine Hydrolyzes with a ~5 h Half-Life

Zhang et al. reported that the structurally related BCNU-derived adduct 3-(2-hydroxyethyl)-2'-deoxycytidine is unstable in aqueous solution, undergoing autoinduced hydrolysis to 3-(2-hydroxyethyl)-2'-deoxyuridine with a pH-dependent rate, exhibiting a half-life of approximately 5 hours at pH 8 . Under physiological conditions, the uridine derivative is the predominant long-lived species. In contrast, ethano-dC is chemically stable under identical aqueous conditions, making it the only cytidine-derived BCNU adduct that retains its base identity for reliable biochemical and biophysical studies.

nucleoside stability hydrolytic deamination BCNU adduct persistence

Optimal Research and Industrial Application Scenarios for 3,N4-Ethano-2'-deoxycytidine (CAS 76495-80-2)


Site-Specific Mutagenesis Studies Requiring dGMP Incorporation and Deletion Detection

When investigating BCNU-induced G·C→T·A and G·C→C·G transversions or frameshift mutations, ethano-dC-containing oligonucleotides provide the only authentic substrate, as etheno-dC fails to template dGMP insertion or deletions. This directly leverages the evidence that ethano-dC uniquely produces 5.3% dGMP incorporation and 0.6% single-base deletions in polymerase bypass assays .

DNA Repair Enzyme Substrate Specificity and Inhibitor Screening

Researchers developing or characterizing DNA glycosylase inhibitors for chemotherapy sensitization must use ethano-dC as substrate because etheno-dC is excised ~20-fold more efficiently by Mug and AlkA glycosylases , which would overestimate repair capacity and underestimate inhibitor potency.

BCNU Pharmacodynamics and Drug Resistance Mechanism Elucidation

Ethano-dC serves as a stable, chemically authentic biomarker of BCNU-induced DNA damage. Its replication blocking property (45% translesion synthesis vs 76% for etheno-dC) makes it the preferred standard for correlating lesion burden with replication stress markers and drug resistance phenotypes in cellular models .

Modified Oligonucleotide Production for Structural Biology (NMR, X-ray Crystallography)

The chemical stability of ethano-dC under aqueous conditions, combined with the capping-omission synthesis protocol, yields homogeneous oligonucleotides suitable for high-resolution structural studies. Unlike 3-(2-hydroxyethyl)-2'-deoxycytidine (t1/2 ~5 h), ethano-dC persists as the correct cytidine adduct throughout purification and data collection .

Quote Request

Request a Quote for 3,N4-Ethano-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.